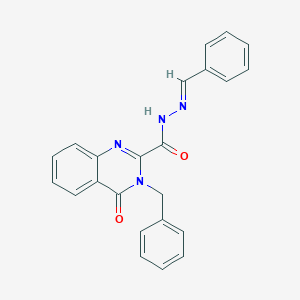

![molecular formula C20H21NO2 B480307 1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 496950-89-1](/img/structure/B480307.png)

1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 1-position with a 2-(3,4-dimethylphenoxy)ethyl group and at the 2-position with a methyl group. The 3-position of the indole is substituted with a carbaldehyde group (formyl group), which consists of a carbon double-bonded to an oxygen (carbonyl group) and single-bonded to a hydrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole ring system is aromatic, contributing to the compound’s stability. The presence of the ether group (in the phenoxy substituent) and the aldehyde group could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The aldehyde group is often reactive and can undergo nucleophilic addition reactions. The ether group might participate in reactions under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of the aromatic ring system would all influence its properties .Scientific Research Applications

Reactions and Derivatives

Oxidative Coupling Reactions : Indole derivatives undergo various chemical transformations, including oxidative coupling reactions when treated with reagents like benzoyl nitrate, leading to novel compounds. Such reactions are fundamental in synthesizing complex molecules with potential biological activities (Berti, Settimo, & Nannipieri, 1968).

Antimicrobial Activity : Indole semicarbazone derivatives, synthesized from indole-3-carbaldehyde derivatives, exhibit significant antimicrobial activities. These compounds, prepared through microwave irradiation and conventional methods, show promise as antimicrobial agents against various pathogens (Vijaya Laxmi & Rajitha, 2010).

Synthetic Applications : The synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds highlight the versatility of indole-3-carbaldehyde derivatives in organic synthesis. These reactions produce compounds retaining the oxirane ring, demonstrating the synthetic utility of indole derivatives in creating structurally diverse molecules (Suzdalev & Den’kina, 2011).

Antibacterial and Enzyme Inhibition : Molecules containing the indole core have been explored for their antibacterial effects and enzyme inhibition capabilities. The synthesis of compounds bearing multiple functional groups, including those derived from 2,4-dimethylphenoxy)acetate, has shown substantial antibacterial activity and enzyme inhibitory properties, indicating their potential in drug development (Rasool et al., 2016).

Green Synthesis Approaches : The green and sustainable synthesis of indole-3-carbaldehyde derivatives using nanocatalysts and solvent-free methods points to the environmental benefits of adapting greener routes in chemical synthesis. These methods not only yield high reaction rates but also support the principles of green chemistry (Madan, 2020).

Mechanism of Action

Future Directions

The study of new compounds with indole groups is a vibrant area of research in medicinal chemistry due to the prevalence of this structure in biologically active compounds. This particular compound, with its unique combination of functional groups, could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name |

1-[2-(3,4-dimethylphenoxy)ethyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-14-8-9-17(12-15(14)2)23-11-10-21-16(3)19(13-22)18-6-4-5-7-20(18)21/h4-9,12-13H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHAXMXMFNXVHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-N'-{2-[4-(4-fluoro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480249.png)

![N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide](/img/structure/B480251.png)

![N'-(4-bromophenyl)-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480252.png)

![N-Isopropyl-N'-{2-[4-(4-methyl-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480253.png)

![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B480254.png)

![1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480263.png)

![2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B480306.png)

![1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480308.png)

![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480309.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B480460.png)

![16-Propyl-N-(2,4,6-trimethylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B480463.png)